Physicochemical Profiling and Synthetic Utility of n-Ethyl-4-methylpiperazine-1-carboxamide
Physicochemical Profiling and Synthetic Utility of n-Ethyl-4-methylpiperazine-1-carboxamide
Executive Summary
In the landscape of modern medicinal chemistry, the piperazine core remains one of the most privileged scaffolds, frequently utilized to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. n-Ethyl-4-methylpiperazine-1-carboxamide (CAS: 7401-05-0) represents a highly optimized derivative within this class[1]. By appending an ethylcarboxamide moiety to the N1 position and a methyl group to the N4 position, this molecule achieves a delicate balance of lipophilicity, basicity, and hydrogen-bonding capacity.
This technical guide provides an in-depth analysis of the physicochemical properties of n-Ethyl-4-methylpiperazine-1-carboxamide, elucidating its mechanistic role in drug design—particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and anthelmintic agents like diethylcarbamazine analogs[2][3]. Furthermore, we outline field-proven, self-validating protocols for its synthesis and downstream functionalization.
Structural & Physicochemical Profiling
The utility of n-Ethyl-4-methylpiperazine-1-carboxamide is fundamentally driven by its physicochemical parameters. The molecule acts as a versatile pharmacophore, primarily due to its low molecular weight and optimal topological polar surface area (TPSA), which make it an ideal fragment for central nervous system (CNS) penetration[4].
Key Physicochemical Parameters
The following data summarizes the core computed and experimental properties of the compound, explaining the causality behind its behavior in biological systems[1][4][5]:
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 7401-05-0 | Unique identifier for regulatory and supply chain tracking. |
| Molecular Formula | C8H17N3O | Indicates a low molecular weight, aliphatic-rich framework. |
| Molecular Weight | 171.242 g/mol | Highly favorable for fragment-based drug discovery (FBDD); strictly adheres to the Rule of 3. |
| TPSA | ~40.86 Ų | Optimal for blood-brain barrier (BBB) permeation (ideal range for CNS drugs is < 90 Ų). |
| Hydrogen Bond Donors | 1 (Amide N-H) | Essential for specific target receptor interactions (e.g., binding pocket anchoring). |
| Hydrogen Bond Acceptors | 2 (C=O, N4) | Enhances aqueous solubility and dictates the binding pose via dipole interactions. |
| Rotatable Bonds | 1 to 2 | Low structural flexibility minimizes the entropic penalty upon target receptor binding. |
Pharmacokinetic Logic and Causality
The structural motifs of n-Ethyl-4-methylpiperazine-1-carboxamide directly dictate its pharmacokinetic profile. The N4 tertiary amine typically exhibits a pKa of ~8.0–8.5, meaning it is predominantly protonated at physiological pH (7.4). This protonation state is critical: it enhances aqueous solubility through ion-dipole interactions with water, while simultaneously enabling cation-
Influence of structural motifs on the pharmacokinetic profile and target engagement.
Synthetic Methodologies & Workflows
To ensure trustworthiness and reproducibility, the synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide must be approached as a self-validating system. The most direct and high-yielding route involves the nucleophilic addition of 4-methylpiperazine to ethyl isocyanate.
Protocol: Synthesis of n-Ethyl-4-methylpiperazine-1-carboxamide
Rationale: Dichloromethane (DCM) is selected as the solvent because it is aprotic and will not competitively react with the highly electrophilic isocyanate. The reaction is initiated at 0°C to control the exothermic nature of the addition and prevent the formation of poly-urea byproducts.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert Nitrogen (
) gas. -
Dissolution: Dissolve 1.0 equivalent (10 mmol) of 4-methylpiperazine in 50 mL of anhydrous DCM.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes.
-
Addition: Dissolve 1.05 equivalents (10.5 mmol) of ethyl isocyanate in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring 4-methylpiperazine solution over 20 minutes using an addition funnel.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The secondary amine starting material will stain heavily with ninhydrin, whereas the urea product will not.
-
Workup: Quench the reaction with 20 mL of saturated aqueous
to neutralize any trace acids. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography or recrystallization to yield the pure n-Ethyl-4-methylpiperazine-1-carboxamide.
Synthetic pathway of n-Ethyl-4-methylpiperazine-1-carboxamide via nucleophilic addition.
Downstream Applications: Chan-Lam Cross-Coupling
n-Ethyl-4-methylpiperazine-1-carboxamide is frequently utilized as a secondary amine equivalent in advanced cross-coupling reactions to generate complex tertiary amides, such as analogs of the anthelmintic drug Diethylcarbamazine[3].
Protocol: Chan-Lam N-Arylation/Alkylation
Rationale: The Chan-Lam coupling utilizes a copper(II) catalyst to couple the amide nitrogen with a boronic acid. Unlike Buchwald-Hartwig aminations that require strict anaerobic conditions and expensive palladium catalysts, Chan-Lam coupling is performed in open air at room temperature, as oxygen is required to re-oxidize the copper catalyst to its active Cu(II) state.
Step-by-Step Methodology:
-
Reagent Assembly: In a 50 mL vial, combine 1.0 eq of n-Ethyl-4-methylpiperazine-1-carboxamide, 1.5 eq of the desired substituted boronic acid (e.g., ethylboronic acid or an arylboronic acid), and 0.1 eq of Copper(II) acetate (
). -
Solvent & Base: Add 10 mL of DCM followed by 2.0 eq of pyridine. The pyridine acts as both a base and a ligand to stabilize the copper intermediate.
-
Aerobic Stirring: Leave the vial open to the atmosphere (or loosely capped with a pierced septum). Stir vigorously at room temperature for 12–24 hours. The solution will typically turn deep blue/green, indicating active copper-amine complexes.
-
Validation: Monitor via LC-MS. The mass shift will correspond to the addition of the boronic acid's organic fragment minus a proton.
-
Workup: Dilute the mixture with ethyl acetate and wash with a 1:1 solution of saturated aqueous
and EDTA. This specific wash is critical to chelate and remove the copper salts, preventing downstream assay interference. Extract, dry, and concentrate the organic layer.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized n-Ethyl-4-methylpiperazine-1-carboxamide, the following analytical validations must be met:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic ethyl triplet (~1.1 ppm) and quartet (~3.2 ppm) corresponding to the ethylcarboxamide group. The methyl group on the N4 position will appear as a sharp singlet around 2.3 ppm. The piperazine ring protons will present as complex multiplets between 2.4 and 3.5 ppm.
-
Mass Spectrometry (ESI-MS): The theoretical exact mass is 171.137. A strong
pseudo-molecular ion peak at m/z 172.14 should be observed in positive ionization mode. -
HPLC Purity: Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% TFA or Formic Acid to ensure sharp peak shape for the basic amine). Purity must exceed >95% before biological evaluation.
References
-
N-乙基-4-甲基-1-哌嗪羧酰胺| 7401-05-0 - 摩熵化学. Molaid. Available at:[Link]
-
DIETHYLCARBAMAZINE CITRATE (1642-54-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. Available at: [Link]
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